7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms at the 7 and 8 positions enhances its chemical stability and biological activity.
Scientific Research Applications
7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antiviral agents, particularly those targeting herpes simplex virus type 1 (HSV-1).
Materials Science: The compound’s stability and unique chemical properties make it a candidate for developing new materials with specific functionalities.
Biological Research: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
Target of Action
The primary target of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is the herpes simplex virus type 1 (HSV-1) . This virus is a widespread viral infection, with more than 90% of the global population being carriers .
Mode of Action
This compound interacts with the large subunit of the HSV-1 terminase complex , selectively inhibiting HSV-1 reproduction in vitro . This mode of action is different from most modern antiherpetic drugs, which selectively inhibit viral DNA polymerase .
Biochemical Pathways
The compound affects the viral replication process by acting on the terminase complex of HSV-1 . This complex plays a crucial role in packaging the viral genome into the capsid, a critical step in the viral replication cycle. By inhibiting this process, this compound prevents the virus from reproducing and spreading.
Pharmacokinetics
The compound’s antiviral activity has been confirmed in vitro , suggesting that it can interact effectively with its target
Result of Action
The result of the compound’s action is a significant decrease in HSV-1 reproduction, including strains resistant to acyclovir . This effect opens up new possibilities for controlling herpesvirus infection, particularly in cases where resistance to first-line drugs has developed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine . The reaction conditions often include the use of solvents such as acetonitrile and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used in the synthesis of derivatives, where nucleophiles replace the chlorine atoms in chloropyrimidines.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity and chemical properties.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate, solvents such as acetonitrile, and nucleophiles like amines . The reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with chloropyrimidines can yield pyrimidine conjugates with antiviral activity .
Comparison with Similar Compounds
Similar Compounds
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: This compound is similar in structure but contains a methyl group at the 3 position.
7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives: Various derivatives with different substituents at the nitrogen or oxygen atoms have been synthesized and studied for their biological activities.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Properties
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVTXOFDWKYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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